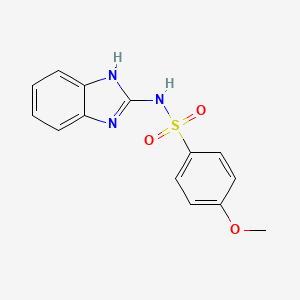![molecular formula C28H27O3P B14479775 [1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite CAS No. 65592-42-9](/img/structure/B14479775.png)
[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite: is an organophosphorus compound that has garnered attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a biphenyl group and two dimethylphenyl groups attached to a phosphite moiety. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite typically involves the reaction of [1,1’-Biphenyl]-4-yl phosphorodichloridite with 2,5-dimethylphenol. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The purification process typically involves recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite can undergo oxidation reactions to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: This compound can participate in nucleophilic substitution reactions, where the phosphite group can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, [1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite can hydrolyze to form phosphonic acids and phenols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, conducted at room temperature.
Substitution: Amines, alcohols, typically in an organic solvent like dichloromethane.
Hydrolysis: Water, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Phosphite derivatives with different nucleophiles.
Hydrolysis: Phosphonic acids and phenols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.
Biology: This compound has been explored for its potential as an antioxidant due to its ability to scavenge free radicals. It is also studied for its role in protecting biological molecules from oxidative damage.
Medicine: In medicine, [1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite is investigated for its potential therapeutic effects, particularly in the treatment of diseases associated with oxidative stress.
Industry: Industrially, this compound is used as a stabilizer in polymers to prevent degradation caused by heat and light. It is also employed as an additive in lubricants to enhance their performance and longevity.
Wirkmechanismus
The mechanism by which [1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite exerts its effects is primarily through its antioxidant properties. It can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved often include the scavenging of ROS and the inhibition of oxidative chain reactions.
Vergleich Mit ähnlichen Verbindungen
Triphenyl phosphite: Another organophosphorus compound with similar antioxidant properties but different structural features.
Tris(2,4-di-tert-butylphenyl) phosphite: Known for its use as a stabilizer in polymers, similar to [1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite.
Diphenyl phosphite: Shares some chemical reactivity but differs in its applications and stability.
Uniqueness: What sets [1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite apart is its unique biphenyl structure, which enhances its stability and reactivity. This structural feature allows it to form more stable complexes with metals and provides better antioxidant properties compared to some of its counterparts.
Eigenschaften
CAS-Nummer |
65592-42-9 |
|---|---|
Molekularformel |
C28H27O3P |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
bis(2,5-dimethylphenyl) (4-phenylphenyl) phosphite |
InChI |
InChI=1S/C28H27O3P/c1-20-10-12-22(3)27(18-20)30-32(31-28-19-21(2)11-13-23(28)4)29-26-16-14-25(15-17-26)24-8-6-5-7-9-24/h5-19H,1-4H3 |
InChI-Schlüssel |
AJUNCTTXUWQIAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OP(OC2=CC=C(C=C2)C3=CC=CC=C3)OC4=C(C=CC(=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5-Triazine-2,4,6-triamine, N,N-bis[3-[[4,6-bis[butyl(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N',N''-dibutyl-N',N''-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B14479699.png)
![Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14479707.png)
![Methyl 7-[2-oxo-5-(3-oxooct-1-EN-1-YL)pyrrolidin-1-YL]heptanoate](/img/structure/B14479716.png)
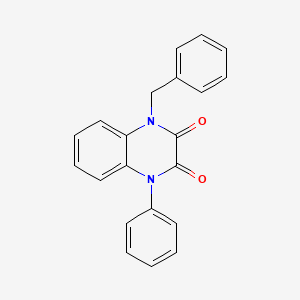
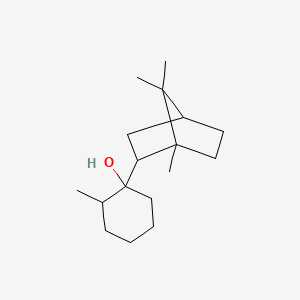

![2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14479729.png)
![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)
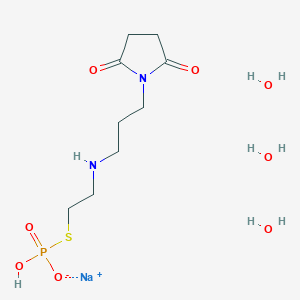

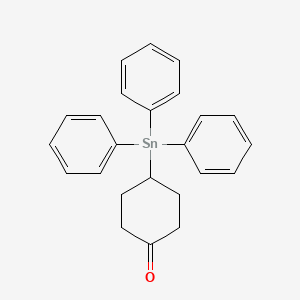

![5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol](/img/structure/B14479771.png)
